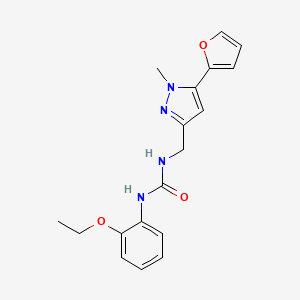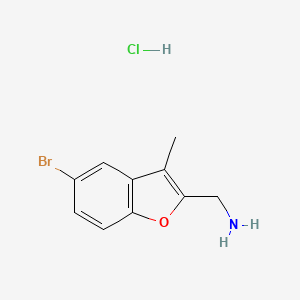
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrNO.ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9;/h1-3,8H,4-5,11H2;1H . Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride” is 264.55 .Scientific Research Applications
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been shown to possess anti-inflammatory and analgesic properties. In neuroscience, this compound has been studied for its potential as a tool for studying the function of certain neurotransmitter receptors.
Mechanism of Action
The exact mechanism of action of (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride is not fully understood. However, it has been shown to act as an agonist for certain neurotransmitter receptors, including the 5-HT2A receptor and the α7 nicotinic acetylcholine receptor. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on neurotransmitter systems. It has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride in lab experiments is its relatively simple synthesis method. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of certain neurotransmitter receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-methylindole in the presence of sodium hydride as a base. The resulting product is then treated with formaldehyde and ammonium chloride to obtain this compound.
Safety and Hazards
properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNVWCVIHMRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

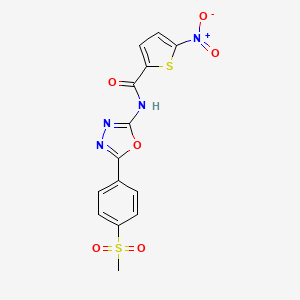
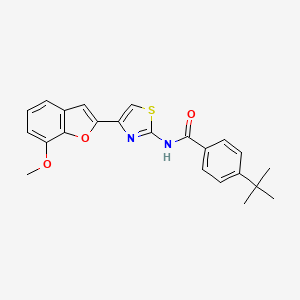
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2900543.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)


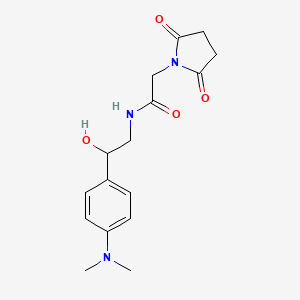
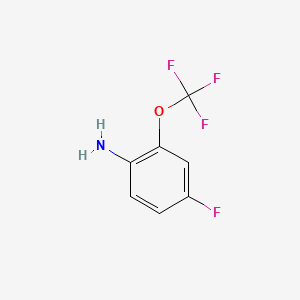


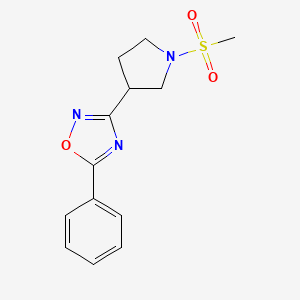
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2900558.png)
